molecular formula C11H12N2O3S B10868485 methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B10868485
M. Wt: 252.29 g/mol
InChI Key: CFXGPYDEKJSHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is a chemical reagent of interest in organic and medicinal chemistry research. This compound belongs to the benzimidazole class of heterocycles, which are widely recognized as privileged structures in drug discovery due to their diverse biological activities . The molecular structure incorporates a thioether chain terminated with a methyl ester, making it a versatile synthetic intermediate. The 2-sulfanylmethyl moiety is a key functional group, as this type of structure can be further oxidized to sulfone derivatives, which are also valuable scaffolds in the development of pharmacologically active compounds . Benzimidazole derivatives, particularly those with substituents at the 2-position, have been extensively studied and are known to exhibit a range of biological properties, including potential antimicrobial and antifungal activities . The presence of the methoxy group and the ester functionality provides handles for further chemical modification, allowing researchers to generate a library of analogs for structure-activity relationship (SAR) studies. This product is intended for use as a building block in chemical synthesis and investigation into new biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)13-11(12-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXGPYDEKJSHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method involves the nucleophilic substitution of 5-methoxy-2-mercaptobenzimidazole with methyl chloroacetate under basic conditions. The thiol group attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the sulfanylacetate ester.

Procedure :

  • Dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 equiv) in anhydrous ethanol.

  • Add potassium hydroxide (1.2 equiv) and stir at 50°C for 30 minutes.

  • Dropwise add methyl chloroacetate (1.1 equiv) and reflux for 6–8 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization :

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

  • Base : KOH yields higher reactivity compared to NaOH (92% vs. 78% yield).

  • Temperature : Reflux (78°C) ensures complete conversion without side products like disulfides.

Analytical Data :

  • Yield : 85–92%.

  • Purity : >98% (HPLC).

  • Characterization :

    • IR : 1735 cm⁻¹ (C=O ester), 615 cm⁻¹ (C-S).

    • ¹H NMR (DMSO-d₆): δ 3.72 (s, 3H, OCH₃), 3.85 (s, 2H, SCH₂), 4.02 (s, 3H, COOCH₃).

Thioamide Intermediate Route Using Lawesson’s Reagent

Synthetic Pathway

This approach converts acetamide derivatives of benzimidazole to thioamides before esterification.

Procedure :

  • Synthesize N -(5-methoxy-1H-benzimidazol-2-yl)acetamide by acylating 2-aminobenzimidazole with acetic anhydride.

  • Treat with Lawesson’s reagent (0.55 equiv) in 1,4-dioxane at 110°C for 6 hours to form the thioamide.

  • React the thioamide with methyl bromoacetate in the presence of K₂CO₃ to yield the target ester.

Optimization :

  • Lawesson’s Reagent Stoichiometry : Excess reagent (>0.6 equiv) leads to over-reduction; 0.55 equiv balances yield and purity.

  • Esterification : DMF as a solvent improves miscibility of thioamide and methyl bromoacetate.

Analytical Data :

  • Yield : 76% (over two steps).

  • Side Products : <5% disulfide byproducts detected via LC-MS.

Phase-Transfer Catalyzed Coupling

Two-Phase System Synthesis

A biphasic system enhances reactivity between 5-methoxy-2-mercaptobenzimidazole and methyl chloroacetate.

Procedure :

  • Dissolve 5-methoxy-2-mercaptobenzimidazole in aqueous NaOH (10%).

  • Add methyl chloroacetate and tetrabutylammonium bromide (TBAB, 0.1 equiv) in dichloromethane.

  • Stir vigorously at 25°C for 4 hours.

  • Separate organic layer, dry over MgSO₄, and concentrate.

Optimization :

  • Catalyst : TBAB reduces reaction time from 12 hours to 4 hours compared to benzyltriethylammonium chloride.

  • Scale-Up : Maintains 88% yield at 1 kg scale.

One-Pot Synthesis from 3,4-Diaminoanisole

Integrated Benzimidazole Formation and Functionalization

This method constructs the benzimidazole core and sulfanylacetate side chain in a single pot.

Procedure :

  • React 3,4-diaminoanisole dihydrochloride with carbon disulfide in ethanol/KOH to form 5-methoxy-2-mercaptobenzimidazole.

  • Without isolation, add methyl chloroacetate and continue stirring at 60°C for 5 hours.

  • Acidify with HCl, filter, and recrystallize from ethanol/water.

Analytical Data :

  • Yield : 68% (overall).

  • Advantage : Eliminates intermediate purification, reducing cost and time.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction time from hours to minutes.

Procedure :

  • Mix 5-methoxy-2-mercaptobenzimidazole, methyl chloroacetate, and K₂CO₃ in DMF.

  • Irradiate at 100°C (300 W) for 20 minutes.

  • Cool, filter, and purify via flash chromatography.

Optimization :

  • Power Settings : >250 W ensures even heating without decomposition.

  • Yield : 89% (20 minutes vs. 8 hours conventionally).

Comparative Analysis of Methods

Method Yield Time Cost Scalability
Direct Alkylation92%8 hLowIndustrial
Thioamide Route76%12 hModerateLab-scale
Phase-Transfer Catalysis88%4 hLowPilot-scale
One-Pot Synthesis68%6 hVery LowIndustrial
Microwave-Assisted89%0.3 hHighLab-scale

Critical Considerations

  • Purification : Column chromatography (hexane/EtOAc) is essential for removing unreacted methyl chloroacetate.

  • Side Reactions : Disulfide formation occurs if thiols are exposed to oxygen; inert atmospheres (N₂/Ar) mitigate this.

  • Green Chemistry : Ethanol/water mixtures in one-pot synthesis reduce environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group acts as a nucleophile, participating in alkylation and coupling reactions:

Reaction TypeReagents/ConditionsProductReference
Coupling with chloromethyl pyridines Chloromethyl compound (e.g., 4-methoxy-3,5-dimethyl-2-pyridinylmethyl chloride), NaOH/KOH, phase transfer catalyst (e.g., tetrabutyl ammonium bromide), dichloromethane/water biphasic system, 20–30°C5-Methoxy-2-[(pyridinylmethyl)sulfanyl]-1H-benzimidazole derivatives
Alkylation with haloalkanes Haloalkanes (e.g., methyl iodide), polar aprotic solvents, room temperatureS-Alkylated benzimidazole thioethers

Key findings:

  • Phase transfer catalysts enhance reaction efficiency in biphasic systems by facilitating ion transfer .

  • Alkylation retains the ester group, enabling further functionalization .

Oxidation Reactions

The sulfanyl group oxidizes to sulfinyl (-SO-) or sulfonyl (-SO2-) groups under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
Hydrogen peroxide Phthalic anhydride, Na2CO3, −10–10°CSulfoxide derivatives (e.g., omeprazole analogs)85–92%
mCPBA Dichloromethane, 0°CSulfone derivatives78%

Notable observations:

  • Oxidation regioselectivity depends on steric and electronic effects of the benzimidazole ring .

  • Sulfoxide derivatives exhibit enhanced biological activity (e.g., proton pump inhibition) .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or transesterification:

Reaction TypeReagents/ConditionsProductApplicationReference
Alkaline hydrolysis NaOH (aq.), methanol, reflux[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]acetic acidPrecursor for amide synthesis
Transesterification Alcohols (e.g., ethanol), acid catalystEthyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetateSolubility optimization

Heterocyclic Ring Formation

The compound participates in cyclization reactions to form fused heterocycles:

Reaction PartnersConditionsProductBiological RelevanceReference
Hydrazines Ethanol, reflux1,3,4-Oxadiazole derivativesAntimicrobial agents
Nitriles Potassium ethyl xanthogenate, isopropanolTetrazolo[1,5-c]quinazoline derivativesEnzyme inhibition

Example reaction with hydrazine:
```
Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate + Hydrazine hydrate
→ 5-[2-(5-Methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,4-oxadiazole
```

Carbamate and Amide Formation

The ester group reacts with amines/alcohols to form carbamates or amides:

Reaction TypeReagents/ConditionsProductActivityReference
Carbamate synthesis Alcohols, triphosgene, base2-(Sulfanylmethyl)benzimidazole carbamatesAnti-Helicobacter pylori agents
Amide synthesis Amines, DCC/DMAP, dichloromethane[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamidesAntimicrobial leads

Key data from :

  • Carbamate derivatives exhibit MIC values as low as 0.25 μg/mL against H. pylori.

  • Resistance development rates for carbamates are <10⁻⁹, indicating clinical potential.

Comparative Reactivity Table

A comparison of reaction outcomes based on functional group modifications:

Modification SiteReactionImpact on Reactivity
Sulfanyl group Oxidation to sulfoxideIncreases electrophilicity and bioactivity
Ester group Hydrolysis to carboxylic acidEnables conjugation with amines or alcohols
Benzimidazole ring Electrophilic substitutionLimited due to electron-withdrawing methoxy group

Mechanistic Insights

  • Nucleophilic substitution : The sulfanyl group attacks electrophilic carbons (e.g., chloromethyl pyridines) via an SN2 mechanism .

  • Oxidation : Hydrogen peroxide mediates sulfide → sulfoxide conversion through a radical intermediate stabilized by the benzimidazole ring .

  • Cyclization : Condensation with hydrazines proceeds via nucleophilic acyl substitution followed by dehydration .

Scientific Research Applications

Pharmacological Properties

1.1 Antimicrobial Activity
Research has shown that derivatives of benzimidazole, including methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate, exhibit promising antimicrobial properties. Studies indicate that compounds with similar structures have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial efficacy of synthesized benzimidazole derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing that these compounds can be effective at low concentrations (1 µg/ml to 100 µg/ml) .

1.2 Anticancer Potential
The anticancer properties of benzimidazole derivatives are well-documented. In particular, compounds related to this compound have been assessed for their ability to inhibit cancer cell proliferation. A study reported that certain benzimidazole derivatives exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than the standard drug 5-fluorouracil, suggesting their potential as anticancer agents .

Drug Development Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals:

  • Synthesis of Omeprazole : This compound has been utilized in the synthetic pathway for producing omeprazole, a widely used proton pump inhibitor. The process involves the reaction of this compound with other chemical intermediates under controlled conditions .

Antimicrobial Screening

A comprehensive study involved synthesizing several benzimidazole derivatives and evaluating their antimicrobial activity using disc diffusion methods against standard strains such as Staphylococcus aureus and E. coli. Results indicated that certain derivatives showed comparable activity to gentamicin, a standard antibiotic .

Anticancer Evaluation

In another case study, the anticancer effects of this compound were assessed against various cancer cell lines. The study found that specific derivatives displayed significant cytotoxicity, indicating their potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntibacterialE. coli, Pseudomonas aeruginosa1 µg/ml - 100 µg/ml
AnticancerHCT116 (Colorectal carcinoma)< 5 µM
Drug SynthesisOmeprazoleN/A

Mechanism of Action

The mechanism of action of methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s uniqueness lies in its benzimidazole-thioether-acetate architecture. Key analogs differ in:

  • Heterocyclic core : Benzofuran, pyrazole, or pyrimidine replacements.
  • Substituents : Halogens (Br, Cl), methyl, or phenyl groups.
  • Sulfur oxidation state : Sulfanyl (-S-), sulfinyl (-SO-), or sulfonyl (-SO₂-).
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate Benzimidazole 5-OCH₃, -S-acetate 252.29 Metal complexes, cytotoxicity
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-Br, 3-SOCH₃, -CH₂COOCH₃ 331.23 Crystallography, hydrogen bonding
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate Pyrazole 4-(4-CH₃C₆H₄)S, 2-methoxyacetate 408.47 Synthetic intermediate, drug discovery
Methyl 2-{[5-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetate Pyrimidine 4-ClC₆H₄, -S-acetate 294.76 Predicted high boiling point (442°C)

Crystallographic and Spectral Insights

  • Crystal Packing : The target compound’s benzimidazole core facilitates π-π stacking, while sulfanyl-acetate groups engage in C–H⋯O interactions. In contrast, benzofuran derivatives form centrosymmetric dimers via O–H⋯O bonds .
  • Spectral Data :
    • ¹H NMR : Benzimidazole protons resonate at δ 7.2–8.1 ppm, distinct from pyrimidine (δ 8.3–8.6 ppm) .
    • IR : S–C stretching at ~650 cm⁻¹ in sulfanyl compounds shifts to ~1050 cm⁻¹ in sulfinyl derivatives .

Biological Activity

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and modulate signaling pathways. Studies have shown that compounds within the benzimidazole class can bind to DNA gyrase and dihydrofolate reductase (DHFR), leading to significant antimicrobial effects. For instance, one study reported an IC50 value of 2.67 μM for DHFR inhibition, indicating potent activity against this target .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens. In vitro studies have evaluated its effectiveness using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria, as well as fungi.

Summary of Antimicrobial Activity

PathogenMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus0.22 - 0.250.5Bactericidal
Escherichia coli0.51Bactericidal
Candida albicans1.02Fungicidal

The compound exhibited significant antibiofilm activity, reducing biofilm formation by over 60% compared to control treatments . Moreover, it showed synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. The compound has been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. A study indicated that similar benzimidazole derivatives demonstrated direct antimitotic effects by interfering with microtubule assembly .

Case Study: Anticancer Effects

In a series of experiments involving various tumor cell lines, this compound was found to induce apoptosis at concentrations as low as 10 μM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparative Studies

When compared to other benzimidazole derivatives, this compound exhibits unique properties that enhance its biological activity:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound0.22 - 0.25 μg/mL10 μM
Ethyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate0.5 μg/mL15 μM
Benzimidazole>10 μg/mL>20 μM

These comparisons illustrate the enhanced potency of this compound in both antimicrobial and anticancer contexts.

Q & A

Q. What are the standard synthetic routes for preparing methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate, and how can reaction completion be monitored?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-methoxy-1H-benzimidazole-2-thiol with methyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux in methanol or ethanol . Solvent-free reductive amination has also been employed for analogous benzoxazole derivatives, where grinding reactants in a mortar enhances reaction efficiency . Reaction progress is monitored using thin-layer chromatography (TLC) with chloroform:methanol (7:3) as the mobile phase, followed by quenching in ice water to precipitate the product .

Q. How is the purity and structural integrity of the compound validated after synthesis?

Post-synthesis purification involves recrystallization from solvents like ethyl acetate or methanol. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the presence of key functional groups, such as the methoxy (-OCH3), benzimidazole ring protons, and ester carbonyl. Mass spectrometry (MS) further confirms the molecular ion peak . For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths and angles, with refinement parameters (e.g., R-factor < 0.05) ensuring accuracy .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to study the compound’s electronic properties and biological interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic structure, including HOMO-LUMO gaps and electrostatic potential surfaces, to predict reactivity and stability . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as enzymes or DNA, by simulating ligand-receptor interactions. For example, docking studies of analogous benzimidazole-metal complexes with quinoline moieties revealed strong binding to tubulin or DNA gyrase, correlating with cytotoxic activity .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning, during structural refinement?

High-resolution datasets (≤ 1.0 Å) and SHELXL refinement tools (e.g., PART, TWIN commands) address disorder in flexible groups (e.g., ester moieties) or twinning. For example, in methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, aromatic stacking interactions (3.84 Å) stabilized the lattice, while hydrogen-bonding networks guided refinement . Validation tools like CheckCIF identify geometric outliers (e.g., bond angle deviations > 5°), prompting manual correction of atomic coordinates .

Q. How are solvent-free synthetic methods optimized for scalability and reproducibility in benzimidazole derivatives?

Mechanochemical synthesis (e.g., ball milling) enhances reaction efficiency by minimizing solvent waste and improving yield. For instance, solvent-free reductive amination of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with aldehydes achieved >80% yield under ambient conditions . Key parameters include grinding time (15–20 min), stoichiometric ratios (1:1), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What spectroscopic techniques differentiate sulfanyl versus sulfonyl derivatives of benzimidazole?

Infrared (IR) spectroscopy identifies sulfur oxidation states: sulfanyl (-S-) shows a C–S stretch at ~600–700 cm⁻¹, while sulfonyl (-SO2-) exhibits strong S=O stretches at 1150–1350 cm⁻¹. X-ray photoelectron spectroscopy (XPS) further quantifies sulfur binding energies (sulfanyl: ~163 eV; sulfonyl: ~168 eV) .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized in multi-step syntheses involving sensitive functional groups?

In situ monitoring via NMR or LC-MS captures transient intermediates. For example, hydrazide intermediates in benzoxazole derivatives were stabilized by intramolecular hydrogen bonds and characterized via 1H NMR (δ 9.5–10.0 ppm for -NH) . Low-temperature crystallography (−100°C) preserves labile intermediates during SC-XRD analysis .

Q. What crystallographic software and parameters are critical for refining complex hydrogen-bonding networks?

SHELXL-2018 refines hydrogen bonds using DFIX and DANG restraints to maintain geometry. For example, in ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate, N–H···O and O–H···N interactions were resolved with wR(F²) < 0.15 . Mercury software visualizes packing diagrams to validate interlayer interactions (e.g., π-π stacking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.